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molecular formula C9H6FN B8451182 4-Fluoro-2-vinyl-benzonitrile CAS No. 934012-96-1

4-Fluoro-2-vinyl-benzonitrile

Cat. No. B8451182
M. Wt: 147.15 g/mol
InChI Key: NZAQOTNWXZHGAV-UHFFFAOYSA-N
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Patent
US07834030B2

Procedure details

800 mg 4-Fluoro-2-vinyl-benzonitrile were dissolved in 5 ml methanol. 80 mg palladium (10% on charcoal) were added and the reaction was stirred under a hydrogen atmosphere for one hour. The catalyst was filtered off trough a pad of celite. The filtrate was evaporated to obtain 625 mg 2-Ethyl-4-fluoro-benzonitrile.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH:10]=[CH2:11])[CH:3]=1>CO.[Pd]>[CH2:10]([C:4]1[CH:3]=[C:2]([F:1])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])[CH3:11]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C=C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under a hydrogen atmosphere for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off trough a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C#N)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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